1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester
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Overview
Description
1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester is a chemical compound with the molecular formula C19H22BN3O4. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester typically involves multiple steps. One common synthetic route includes the reaction of 1,3-dioxoisoindoline with ethyl pyrazole-4-boronic acid pinacol ester under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with halides to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize reaction efficiency .
Scientific Research Applications
1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is utilized in the development of biochemical assays and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester involves its ability to form stable complexes with various molecular targets. In biological systems, it can interact with enzymes and proteins, modulating their activity and function. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophilic groups, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki coupling reactions but lacks the specific functional groups present in the target compound.
4-Borono-L-phenylalanine: Used in biological studies but has different structural features and applications.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar in structure but lacks the isoindoline moiety, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provide specific reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
2-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BN3O4/c1-18(2)19(3,4)27-20(26-18)13-11-21-22(12-13)9-10-23-16(24)14-7-5-6-8-15(14)17(23)25/h5-8,11-12H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNIVLRKZAEEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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